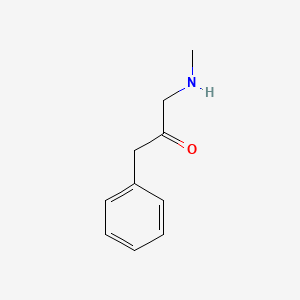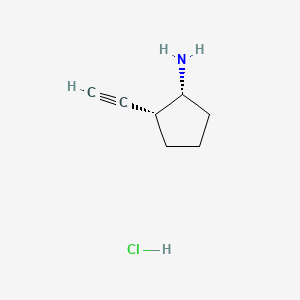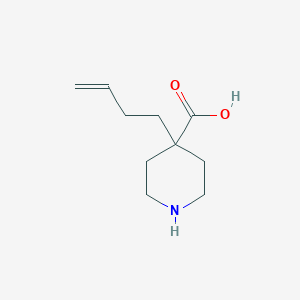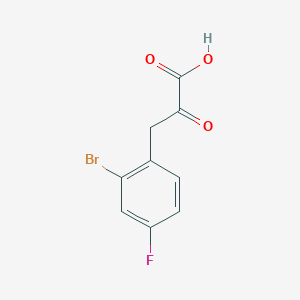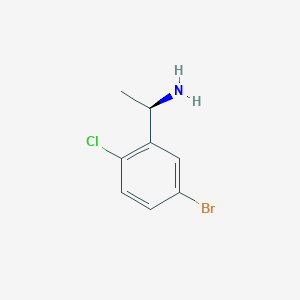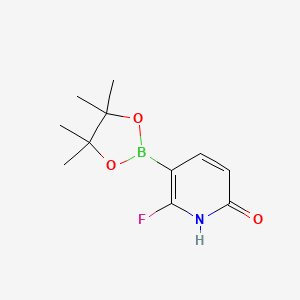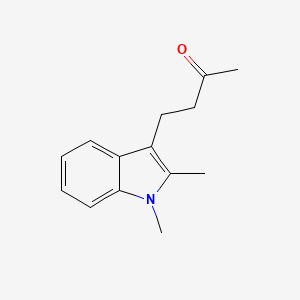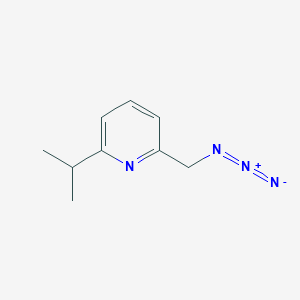
2-(Azidomethyl)-6-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)-6-(propan-2-yl)pyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity, particularly in click chemistry and other synthetic applications. This compound features a pyridine ring substituted with an azidomethyl group at the 2-position and an isopropyl group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)-6-(propan-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6-(propan-2-yl)pyridine.
Bromination: The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Azidation: The resulting 2-bromomethyl-6-(propan-2-yl)pyridine is then treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to replace the bromine atom with an azide group, yielding 2-(azidomethyl)-6-(propan-2-yl)pyridine.
Industrial Production Methods
Industrial production of 2-(azidomethyl)-6-(propan-2-yl)pyridine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.
Safety Measures: Given the high reactivity of azides, stringent safety protocols are implemented to prevent accidental detonations.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azidomethyl)-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts (e.g., copper sulfate and sodium ascorbate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azidation reactions.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Substituted Pyridines: Formed via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)-6-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive triazoles.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(azidomethyl)-6-(propan-2-yl)pyridine primarily involves the reactivity of the azide group. In click chemistry, the azide group undergoes a 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is highly efficient and selective, making it valuable for various applications. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the isopropyl group at the 6-position.
6-(Propan-2-yl)pyridine: Lacks the azidomethyl group at the 2-position.
2-(Azidomethyl)-4-(propan-2-yl)pyridine: The isopropyl group is at the 4-position instead of the 6-position.
Uniqueness
2-(Azidomethyl)-6-(propan-2-yl)pyridine is unique due to the presence of both the azidomethyl and isopropyl groups on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications, particularly in the formation of triazoles via click chemistry.
Eigenschaften
Molekularformel |
C9H12N4 |
|---|---|
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
2-(azidomethyl)-6-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12N4/c1-7(2)9-5-3-4-8(12-9)6-11-13-10/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
GMPIVBUEFHBGOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC(=N1)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



